2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride
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Overview
Description
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a naphthalene ring, a piperidine ring, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride typically involves multiple steps:
Formation of the Naphthalenyl Intermediate: The naphthalene ring is functionalized to introduce the desired substituents.
Piperidine Addition: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.
Esterification: The chlorobenzoate moiety is attached via esterification reactions, often using chlorobenzoic acid and appropriate coupling agents.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl benzoate: Lacks the chlorine atom in the benzoate moiety.
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 4-chlorobenzoate: Has a chlorine atom at a different position on the benzoate ring.
Uniqueness
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
119585-03-4 |
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Molecular Formula |
C26H29Cl2NO2 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2-naphthalen-1-yl-4-piperidin-1-ylbutyl) 2-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C26H28ClNO2.ClH/c27-25-14-5-4-12-24(25)26(29)30-19-21(15-18-28-16-6-1-7-17-28)23-13-8-10-20-9-2-3-11-22(20)23;/h2-5,8-14,21H,1,6-7,15-19H2;1H |
InChI Key |
ZXGGTLRRNLWOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(COC(=O)C2=CC=CC=C2Cl)C3=CC=CC4=CC=CC=C43.Cl |
Origin of Product |
United States |
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